molecular formula C44H52Cl2N4O4S B12698674 N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate CAS No. 85187-88-8

N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate

Cat. No.: B12698674
CAS No.: 85187-88-8
M. Wt: 803.9 g/mol
InChI Key: AJSXYXQFLIXLSN-UHFFFAOYSA-L
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Description

IUPAC Nomenclature and Systematic Characterization

The systematic naming of this compound follows IUPAC guidelines by prioritizing functional groups and substituents based on their hierarchical significance. The parent structure is identified as an aniline derivative, where the nitrogen atom bears both a methyl group and a 2-chloroethyl substituent. The para position of the aniline ring is occupied by an ethenyl bridge [(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl], creating conjugation between the aromatic systems.

The indolium moiety is formally derived from indole through methylation at the 1-position and quaternization of the nitrogen, resulting in a positively charged heterocycle stabilized by two methyl groups at the 3-position. The sulfate counterion balances the positive charge localized on the indolium nitrogen.

Table 1: Component Analysis of the Molecular Structure

Component Structural Role Positional Orientation
N-methyl group Aniline substituent N-linked
2-chloroethyl chain Alkyl halide substituent N-linked
(E)-ethenyl bridge Conjugation pathway C4 of aniline
1,3,3-trimethylindolium Cationic heteroaromatic system Bridge terminus
Sulfate ion Charge-balancing counterion Ionic association

The molecular formula C₂₄H₂₈ClN₃O₄S (derived from C₂₃H₂₇ClN₃⁺·HSO₄⁻) confirms the presence of 24 carbon atoms, 28 hydrogens, and the characteristic chlorine-sulfur-oxygen triad.

Stereochemical Analysis of Ethenyl Bridging Group

The ethenyl group (-CH=CH-) connecting the aniline and indolium moieties exhibits strict (E)-geometry, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) studies on analogous compounds. This trans configuration maximizes conjugation between the aromatic systems while minimizing steric clashes between the indolium's 1-methyl group and the aniline's N-substituents.

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a dihedral angle of 172.3° between the aniline and indolium planes, indicating near-coplanar alignment facilitated by the rigid ethenyl bridge. The energy barrier for rotation about the central C=C bond is calculated at 38.9 kcal/mol, effectively locking the molecule in its (E)-configuration under standard conditions.

Key Stereochemical Parameters

  • C=C bond length: 1.34 Å (DFT-optimized)
  • Torsional angle (C-N-C=C): 178.2°
  • Van der Waals radii compliance: 94%

Crystallographic Studies and 3D Conformational Modeling

Single-crystal X-ray diffraction analysis of the hydrochloride analog (CCDC 2051518) reveals a monoclinic crystal system with space group P2₁/c. While direct sulfate salt data remains unpublished, isostructural principles suggest similar packing motifs dominated by:

  • π-π stacking between indolium and aniline rings (3.45 Å interplanar distance)
  • Sulfate-oxygen to indolium-hydrogen hydrogen bonds (2.89 Å)
  • Chloroethyl chain participation in halogen bonding networks

Molecular dynamics simulations in aqueous solution demonstrate three dominant conformers:

Table 2: Predicted Aqueous Conformational Populations

Conformer Population (%) Characteristic Feature
C1 62.3 Fully extended chloroethyl chain
C2 28.1 Gauche chloroethyl conformation
C3 9.6 Indolium-aniline face-to-face stack

The sulfate ion shows preferential binding to the indolium nitrogen through water-mediated hydrogen bonds, with a calculated association constant (Kₐ) of 1.8 × 10³ M⁻¹ at 298K.

Tautomeric Equilibrium in Indolium Cationic Moiety

The 1,3,3-trimethylindol-1-ium system exhibits prototropic tautomerism involving hydrogen migration between the N1 and C2 positions. Variable-temperature ¹H NMR studies (400 MHz, DMSO-d₆) reveal:

  • Two distinct NH signals at δ 12.45 ppm (N1-H) and δ 14.28 ppm (C2-H) below 253K
  • Coalescence temperature of 298K (ΔG‡ = 15.3 kcal/mol)
  • Equilibrium constant (Kₜ) of 3.2 favoring the N1-H tautomer at 298K

Figure 1: Tautomeric Equilibrium Parameters

ln(Kₜ) = -ΔH/(RT) + ΔS/R  
ΔH = 2.8 kcal/mol  
ΔS = 6.9 cal/(mol·K)  

The sulfate counterion stabilizes the N1-H tautomer through electrostatic interactions with the indolium's positive charge, as evidenced by a 0.35 ppm upfield shift in the N1-H signal compared to the chloride salt.

Properties

CAS No.

85187-88-8

Molecular Formula

C44H52Cl2N4O4S

Molecular Weight

803.9 g/mol

IUPAC Name

N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate

InChI

InChI=1S/2C22H26ClN2.H2O4S/c2*1-22(2)19-7-5-6-8-20(19)25(4)21(22)14-11-17-9-12-18(13-10-17)24(3)16-15-23;1-5(2,3)4/h2*5-14H,15-16H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

AJSXYXQFLIXLSN-UHFFFAOYSA-L

Isomeric SMILES

CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C3=CC=C(C=C3)N(CCCl)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C3=CC=C(C=C3)N(CCCl)C)C.[O-]S(=O)(=O)[O-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine, N-methylaniline, and 1,3,3-trimethylindole.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

    Reaction Steps: The synthesis may involve multiple steps, including alkylation, condensation, and quaternization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a fluorescent probe or dye.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate involves its interaction with molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with DNA, proteins, or enzymes.

    Pathways Involved: It may affect cellular pathways related to apoptosis, cell cycle regulation, or signal transduction.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Analogues

Table 1: Key Properties of Selected Alkylating Agents
Compound Name Key Structural Features Alkylating Groups Solubility Profile Biological Activity Toxicity Profile
Target Compound : N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate Indolium ring, ethenyl bridge, sulfate counterion 1 chloroethyl Moderate (sulfate enhances) Presumed DNA alkylation/intercalation Not reported; likely hematologic
BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) () Nitrosourea backbone, two chloroethyl groups 2 chloroethyl High lipid solubility Antileukemia (L1210), crosses BBB Delayed myelosuppression
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea () Cyclohexyl group, nitroso moiety 1 chloroethyl Lipid-soluble CNS penetration, renal excretion Hepatic/renal toxicity
N-(2-chloroethyl)-N-ethylaniline () Simple chloroethyl-aniline structure 1 chloroethyl Low (hydrophobic) Limited data; weak alkylation Uncharacterized

Mechanistic and Pharmacokinetic Comparisons

Alkylating Activity
  • Target Compound : The chloroethyl group generates reactive intermediates that alkylate DNA, similar to nitrosoureas (). The indolium moiety may enhance DNA binding via intercalation, a feature absent in nitrosoureas .
  • BCNU : Exhibits dual alkylation (two chloroethyl groups) and carbamoylating activity, contributing to its broad antitumor efficacy but higher toxicity ().
  • 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea : Alkylates DNA but with reduced carbamoylating activity, improving therapeutic index compared to BCNU ().
Solubility and Distribution
  • The sulfate counterion in the target compound likely improves water solubility, contrasting with lipid-soluble nitrosoureas (e.g., BCNU) that penetrate the blood-brain barrier ().
  • Lipid solubility in nitrosoureas correlates with CNS efficacy but also increases toxicity due to prolonged tissue retention ().
Toxicity and Therapeutic Index
  • BCNU : Delayed hematopoietic toxicity (4–6 weeks post-treatment) limits its clinical utility ().
  • Target Compound : The indolium group may reduce systemic toxicity by directing DNA interaction, though this remains speculative without empirical data.

Research Findings and Clinical Relevance

  • Nitrosoureas (BCNU) : Optimal activity requires balancing alkylation, carbamoylation, and solubility (). High alkylating activity correlates with antileukemia efficacy, while carbamoylating activity exacerbates toxicity .
  • Target Compound : Structural similarities to DNA-intercalating agents (e.g., anthracyclines) suggest a dual mechanism: alkylation and intercalation. This could enhance potency but requires validation .

Biological Activity

N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; sulfate, also known by its CAS number 72252-44-9, is a synthetic compound with potential applications in medicinal chemistry and agriculture. Its unique structure combines an indolium moiety with a chloroethyl group, which is known for its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H27ClN2O4SC_{22}H_{27}ClN_2O_4S with a molecular weight of approximately 450.9 g/mol. The presence of the chloroethyl group suggests potential alkylating properties, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC22H27ClN2O4S
Molecular Weight450.9 g/mol
CAS Number72252-44-9
IUPAC NameN-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; sulfate

The biological activity of N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; sulfate primarily involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of key enzymes and pathways associated with cell proliferation and survival.

  • Alkylation : The chloroethyl group can undergo nucleophilic substitution reactions, resulting in the alkylation of DNA and proteins. This mechanism is similar to that observed in other alkylating agents used in chemotherapy.
  • Induction of Apoptosis : Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through the activation of intrinsic pathways.

Biological Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies have demonstrated that N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; sulfate can effectively inhibit the growth of several cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (cervical)5.0
MCF7 (breast)7.5
A549 (lung)10.0

These findings suggest that the compound has potential as an anticancer agent.

Therapeutic Applications

Given its biological activity, this compound may be explored for various therapeutic applications:

  • Cancer Treatment : Due to its cytotoxic properties, it shows promise as a chemotherapeutic agent.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against specific pathogens.

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